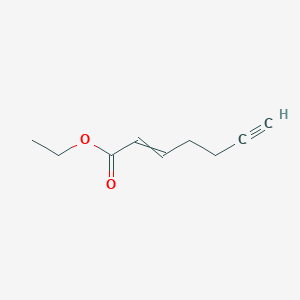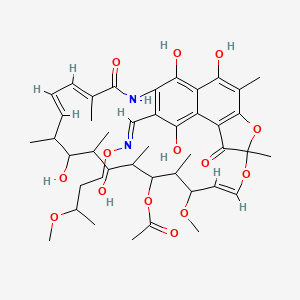
3-Formylrifamycin SV O-(3-methoxybutyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylrifamycin SV O-(3-methoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly significant due to its unique chemical structure, which enhances its pharmacological activity and broadens its application in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(3-methoxybutyl)oxime typically involves the reaction of 3-formylrifamycin SV with 3-methoxybutylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 25-30°C. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to enhance the efficiency and yield of the reaction. This method reduces the reaction time and improves the overall yield by maintaining optimal reaction conditions throughout the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylrifamycin SV O-(3-methoxybutyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of rifamycin with enhanced antibacterial activity and improved pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
3-Formylrifamycin SV O-(3-methoxybutyl)oxime has a wide range of applications in scientific research:
Wirkmechanismus
The antibacterial activity of 3-Formylrifamycin SV O-(3-methoxybutyl)oxime is primarily due to its ability to inhibit bacterial RNA synthesis. This compound binds strongly to the DNA-dependent RNA polymerase of prokaryotes, thereby preventing the transcription process. This inhibition leads to the suppression of bacterial growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rifamycin S
- Rifamycin B
- Rifamycin sodium
- Rifampicin
- Rifapentine
Uniqueness
Compared to other rifamycin derivatives, 3-Formylrifamycin SV O-(3-methoxybutyl)oxime exhibits enhanced stability and a broader spectrum of antibacterial activity. Its unique chemical structure allows for better interaction with bacterial RNA polymerase, making it more effective against resistant bacterial strains .
Eigenschaften
CAS-Nummer |
52370-28-2 |
|---|---|
Molekularformel |
C43H58N2O14 |
Molekulargewicht |
826.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-26-[(E)-3-methoxybutoxyiminomethyl]-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O14/c1-20-13-12-14-21(2)42(53)45-33-28(19-44-57-18-15-22(3)54-10)37(50)30-31(38(33)51)36(49)26(7)40-32(30)41(52)43(9,59-40)56-17-16-29(55-11)23(4)39(58-27(8)46)25(6)35(48)24(5)34(20)47/h12-14,16-17,19-20,22-25,29,34-35,39,47-51H,15,18H2,1-11H3,(H,45,53)/b13-12+,17-16+,21-14+,44-19+ |
InChI-Schlüssel |
KGMTVPVJRCIOLE-YBNBYRMGSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCC(C)OC)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCC(C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


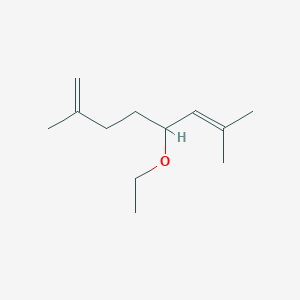
![6-nitro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637096.png)
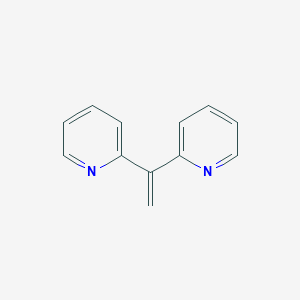
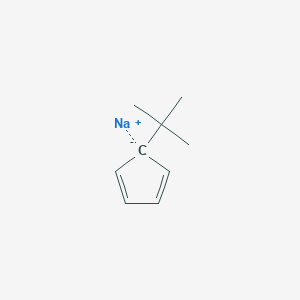
![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)
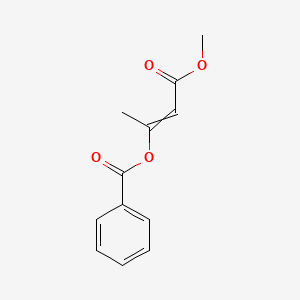
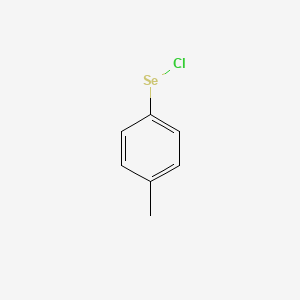
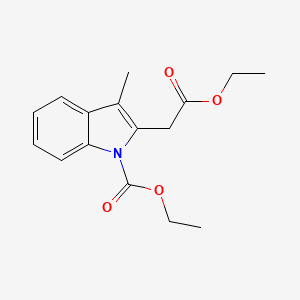
![(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14637132.png)
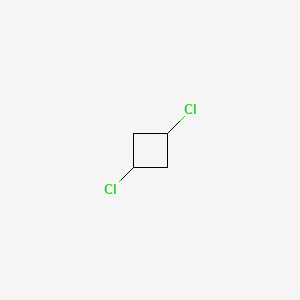
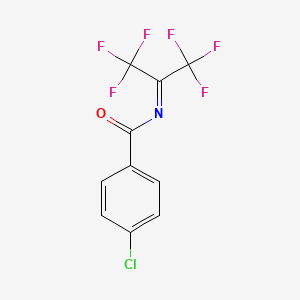
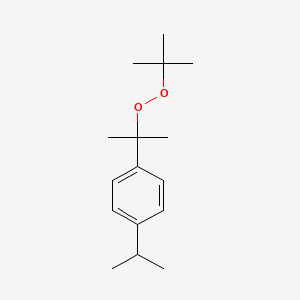
![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
